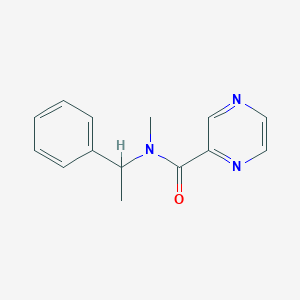![molecular formula C15H21NO2 B7514928 (2,5-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514928.png)
(2,5-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, commonly known as JNJ-42165279, is a small molecule inhibitor of the dopamine D2 receptor. It is synthesized through a multistep process and has shown potential in scientific research applications for its mechanism of action, biochemical and physiological effects, and advantages in lab experiments.
Mecanismo De Acción
JNJ-42165279 acts as a competitive antagonist at the dopamine D2 receptor, preventing dopamine from binding and activating the receptor. This results in a decrease in dopamine signaling, which can have a variety of effects depending on the specific brain region and receptor subtype involved. In general, dopamine signaling is associated with reward, motivation, and movement, making JNJ-42165279 a potential target for the treatment of addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have a variety of biochemical and physiological effects in animal models. In addiction models, JNJ-42165279 has been shown to reduce drug-seeking behavior and prevent relapse. In schizophrenia models, JNJ-42165279 has been shown to improve cognitive function and reduce symptoms such as hallucinations and delusions. In Parkinson's disease models, JNJ-42165279 has been shown to improve motor function and reduce dyskinesias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-42165279 has several advantages for lab experiments, including its high purity and selectivity for the dopamine D2 receptor. However, there are also limitations to its use, including its relatively short half-life and the need for specialized equipment to perform certain experiments.
Direcciones Futuras
There are several potential future directions for the use of JNJ-42165279 in scientific research. One area of interest is the development of more selective dopamine D2 receptor antagonists, which could have improved efficacy and fewer side effects. Another area of interest is the use of JNJ-42165279 in combination with other drugs for the treatment of addiction, schizophrenia, and Parkinson's disease. Finally, there is potential for the development of JNJ-42165279 as a diagnostic tool for the detection of dopamine D2 receptor abnormalities in neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of JNJ-42165279 involves a multistep process that begins with the reaction of 2,5-dimethylbenzaldehyde and 2-(chloromethyl)piperidine. This is followed by a series of reactions including reduction, acetylation, and hydrolysis to yield the final product. The synthesis has been optimized for high yield and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
JNJ-42165279 has shown potential in scientific research applications for its ability to selectively inhibit the dopamine D2 receptor. This receptor is involved in the regulation of dopamine levels in the brain, which has implications for a variety of neurological and psychiatric disorders. JNJ-42165279 has been studied in animal models of addiction, schizophrenia, and Parkinson's disease, with promising results.
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-6-12(2)14(8-11)15(18)16-7-3-4-13(9-16)10-17/h5-6,8,13,17H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSDMJTVBXNFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)
![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)
![(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514887.png)



![[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7514916.png)

![[4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514934.png)
![(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514936.png)
